molecular formula C13H13Br B14219446 Azulene, 1-bromo-3-propyl- CAS No. 823788-66-5

Azulene, 1-bromo-3-propyl-

Cat. No.: B14219446
CAS No.: 823788-66-5
M. Wt: 249.15 g/mol
InChI Key: KHWXUQKSKSOYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azulene, 1-bromo-3-propyl- is a derivative of azulene, an aromatic hydrocarbon known for its unique chemical structure and vibrant blue color. Azulene itself is a non-alternant, non-benzenoid, 10 π electron aromatic hydrocarbon containing a fused seven- and five-membered ring . The compound Azulene, 1-bromo-3-propyl- is characterized by the substitution of a bromine atom at the 1-position and a propyl group at the 3-position of the azulene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azulene derivatives, including Azulene, 1-bromo-3-propyl-, often involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials . One common method includes the dibromination of azulene at the 1,3-positions using N-bromosuccinimide (NBS), followed by dehalogenative polycondensation using an organonickel catalyst (Yamamoto protocol) . This method yields 1,3-dibromoazulene, which can then be further modified to introduce the propyl group at the 3-position.

Industrial Production Methods

Industrial production methods for azulene derivatives typically involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions is crucial to achieve the desired substitution patterns and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Azulene, 1-bromo-3-propyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens (e.g., bromine), acids (e.g., sulfuric acid), and nitrating agents.

    Nucleophilic Addition: Reagents such as Grignard reagents and organolithium compounds are often used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine yields dibromoazulene derivatives, while nucleophilic addition with Grignard reagents can introduce various alkyl groups at specific positions on the azulene ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azulene, 1-bromo-3-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

823788-66-5

Molecular Formula

C13H13Br

Molecular Weight

249.15 g/mol

IUPAC Name

1-bromo-3-propylazulene

InChI

InChI=1S/C13H13Br/c1-2-6-10-9-13(14)12-8-5-3-4-7-11(10)12/h3-5,7-9H,2,6H2,1H3

InChI Key

KHWXUQKSKSOYDI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C1=CC=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.